ALR-38
Description
Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate is a benzoate ester derivative featuring a naphthylmethylamino substituent at the para position. The compound’s structure combines a methyl benzoate backbone with a 1,4-dihydroxy-2-naphthylmethylamino group, conferring unique physicochemical properties. For example, methyl benzoate derivatives are widely used as intermediates in pesticide synthesis, such as sulfonylurea herbicides like metsulfuron methyl ester .
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 4-[(1,4-dihydroxynaphthalen-2-yl)methylamino]benzoate |
InChI |
InChI=1S/C19H17NO4/c1-24-19(23)12-6-8-14(9-7-12)20-11-13-10-17(21)15-4-2-3-5-16(15)18(13)22/h2-10,20-22H,11H2,1H3 |
InChI Key |
VCIGMSXFBWIQPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2=C(C3=CC=CC=C3C(=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALR-38 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as condensation reactions, cyclization, and purification steps to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ALR-38 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of analogs with different properties .
Scientific Research Applications
ALR-38 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of 5-lipoxygenase and its role in various chemical pathways.
Biology: Investigated for its effects on cellular processes, particularly in reducing reactive oxygen species levels in neutrophils.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases due to its anti-inflammatory properties.
Mechanism of Action
ALR-38 exerts its effects by inhibiting the enzyme 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid. By inhibiting this enzyme, this compound reduces the production of leukotrienes, which are mediators of inflammation. This inhibition leads to a decrease in inflammatory responses and a reduction in reactive oxygen species levels in neutrophils .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following analysis compares Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate with analogous compounds based on structural motifs, applications, and research findings from the provided evidence.
Table 1: Structural and Functional Comparison of Benzoate Derivatives
Key Findings
Structural Differences: Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester), Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate lacks a sulfonylurea bridge and triazine ring. The dimethylamino group in 4-(dimethylamino)benzohydrazide contrasts with the dihydroxynaphthyl group in the target compound, suggesting divergent solubility and reactivity profiles.
Functional Implications: Agrochemicals: Sulfonylurea derivatives (e.g., triflusulfuron methyl ester) inhibit acetolactate synthase in plants . The target compound’s dihydroxynaphthyl group may confer antioxidant or metal-chelating properties, but evidence for herbicidal activity is absent. Pharmacological Potential: 4-(Dimethylamino)benzohydrazide exhibits antimicrobial activity due to its hydrazide moiety , whereas the dihydroxynaphthyl group in the target compound might align with antioxidant or anti-inflammatory applications.
Synthetic and Crystallographic Insights: Crystallographic studies on benzoate derivatives (e.g., 4-(dimethylamino)benzohydrazide) highlight the role of hydrogen bonding and π-π stacking in stability . Similar analyses for the target compound could elucidate its solid-state behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
